11,12-Di-O-acetyltenacigenin B

Description

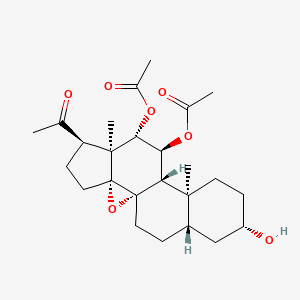

11,12-Di-O-acetyltenacigenin B (CAS: 857897-01-9) is a natural product derived from Marsdenia tenacissima, a plant traditionally used in Chinese medicine. Its molecular formula is C₂₅H₃₆O₇, with a molecular weight of 448.55 g/mol . Structurally, it is characterized by two acetyl groups at the 11- and 12-positions of the tenacigenin backbone, enhancing its lipophilicity compared to non-acetylated derivatives .

The compound is widely utilized as a high-purity reference standard (>95% purity) in biochemical assays, particularly in ELISA kits for detecting biomarkers such as cortisol and haptoglobin . Stability studies recommend storing the compound as a powder at -20°C for up to three years, while solutions should be aliquoted and stored at -80°C to avoid degradation .

Propriétés

Formule moléculaire |

C25H36O7 |

|---|---|

Poids moléculaire |

448.5 g/mol |

Nom IUPAC |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate |

InChI |

InChI=1S/C25H36O7/c1-13(26)18-8-11-25-23(18,5)21(31-15(3)28)19(30-14(2)27)20-22(4)9-7-17(29)12-16(22)6-10-24(20,25)32-25/h16-21,29H,6-12H2,1-5H3/t16-,17-,18-,19-,20+,21+,22-,23-,24-,25+/m0/s1 |

Clé InChI |

MIGQPMYRGFABCC-BIWLUZBDSA-N |

SMILES isomérique |

CC(=O)[C@@H]1CC[C@@]23[C@@]1([C@@H]([C@H]([C@H]4[C@@]2(O3)CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)OC(=O)C)OC(=O)C)C |

SMILES canonique |

CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 11,12-Di-O-acetyltenacigenin B typically involves the extraction of the compound from the stems of Marsdenia tenacissima using ethanol. The ethanol extract is then subjected to further purification using chloroform to isolate the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The stems of Marsdenia tenacissima are harvested and processed to obtain the ethanol extract, which is then purified using various solvents such as chloroform, dichloromethane, and ethyl acetate .

Analyse Des Réactions Chimiques

Types of Reactions

11,12-Di-O-acetyltenacigenin B undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Applications De Recherche Scientifique

11,12-Di-O-acetyltenacigenin B has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 11,12-Di-O-acetyltenacigenin B involves its interaction with P-glycoprotein (Pgp) in multidrug-resistant cancer cells. The compound modulates Pgp-mediated multidrug resistance by directly interacting with the Pgp substrate site, thereby enhancing the sensitivity of cancer cells to antitumor drugs . This interaction leads to the inhibition of cancer cell growth and the induction of apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

11,12-Di-O-acetyltenacigenin B belongs to a class of bioactive pregnane glycosides and derivatives isolated from Marsdenia tenacissima. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Comparative Insights

Tenacissoside I, a glycosylated analog, exhibits higher molecular weight and polarity due to its trisaccharide moiety, which may limit its use in lipid-based assays compared to this compound .

Stability and Solubility :

- This compound shows moderate stability in solution, requiring storage at -80°C to prevent hydrolysis of acetyl groups . In contrast, Conduritol A (a cyclitol) is highly stable in aqueous solutions due to its rigid ring structure .

Applications :

- While this compound is primarily used in ELISA kits , Tenacigenin B is studied for its anticancer properties, suggesting divergent biological targets .

Research Findings and Implications

- Pharmacological Potential: Derivatives like Tenacissoside I and this compound are under investigation for immunomodulatory effects, but the latter’s acetylated structure may offer advantages in drug delivery systems .

- Analytical Challenges: The acetyl groups in this compound complicate its quantification via HPLC, necessitating optimized mobile phases compared to non-acetylated analogs .

Activité Biologique

11,12-Di-O-acetyltenacigenin B is a flavonoid compound derived from the plant species Tenacibaculum. Its structure features two acetyl groups at positions 11 and 12, which enhance its solubility and biological activity. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activities of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 448.56 g/mol. The structural modifications provided by the acetyl groups are significant for its bioactivity.

| Property | Value |

|---|---|

| Chemical Formula | C25H36O7 |

| Molecular Weight | 448.56 g/mol |

| Solubility | Enhanced due to acetyl groups |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage. The compound's antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α. A study demonstrated that this compound significantly decreased TNF-α levels in RBL-2H3 mast cells, suggesting its role as an anti-inflammatory agent.

| Cytokine | IC50 (μM) |

|---|---|

| TNF-α | 0.09 |

Anticancer Properties

In vitro studies have revealed that this compound possesses anticancer activity against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in human colonic carcinoma cells (Caco2). The compound's mechanism involves the modulation of cell cycle regulators and apoptotic pathways.

| Cancer Cell Line | Viability Reduction (%) |

|---|---|

| Human Colonic Carcinoma (Caco2) | 50% at 10 μM |

The biological activity of this compound is mediated through several mechanisms:

- Antioxidant Mechanism : Reduces oxidative stress by neutralizing free radicals.

- Anti-inflammatory Mechanism : Inhibits the release of inflammatory mediators such as TNF-α.

- Anticancer Mechanism : Induces apoptosis via caspase activation and modulates signaling pathways involved in cell growth.

Case Studies

- Study on Antioxidant Activity : In a controlled experiment, the antioxidant activity of this compound was compared to other flavonoids using a DPPH assay. The results indicated a higher scavenging effect than quercetin.

- Study on Anti-inflammatory Effects : A study involving RBL-2H3 cells treated with varying concentrations of the compound showed a dose-dependent inhibition of TNF-α production.

- Anticancer Activity Assessment : In another study, the compound was tested against several cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing non-cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.